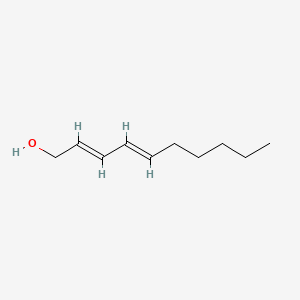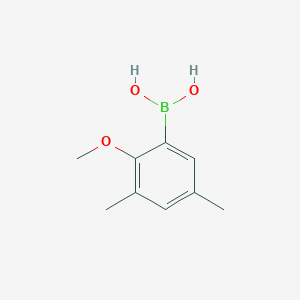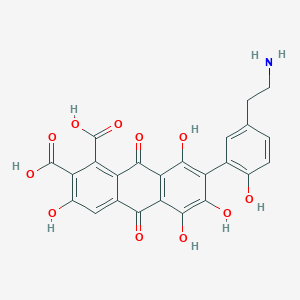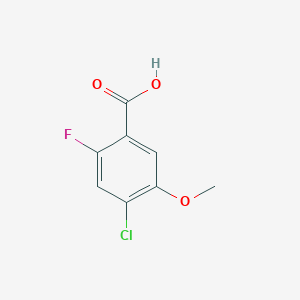
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as seen in the creation of various pyridine, pyrazole, and isoxazole derivatives. For instance, the synthesis of thieno[2,3-b]pyridines and related compounds involves starting with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate and proceeding through a series of reactions, including elemental analysis and spectral data . Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized from pyrazole carbonyl chloride and phenylhydroxyamines, with the structures confirmed by IR, 1H NMR, and HRMS . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques. For example, the structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was confirmed by 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination . In another study, the structure of a novel isoxazole derivative was established by elemental analysis, mass-, nuclear magnetic resonance, and infrared spectroscopy, and further confirmed by X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include nitration, chlorination, N-alkylation, reduction, and condensation . The electrochemically induced multicomponent transformation is another example of a chemical reaction used to synthesize complex molecules, as seen in the creation of a compound with potential biomedical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are often characterized alongside their structural analysis. For instance, the antifungal activity of a triazolylpyridine derivative was evaluated, and its properties were studied using DFT calculations . Additionally, the antimicrobial activities of novel triazol derivatives were screened against various bacterial and fungal strains . The antioxidant and anticholinergic activities of bromophenol derivatives were also investigated, demonstrating their potential as powerful antioxidants and enzyme inhibitors .
Aplicaciones Científicas De Investigación
For instance, studies on compounds with bromobenzyl, isoxazolyl, and pyridinone groups have explored their synthesis methods, crystal structures, and potential biological activities. These compounds are often synthesized through multi-step reactions involving heterocyclic building blocks and are characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. Biological evaluations have highlighted their antimicrobial activities against various bacterial and fungal strains, suggesting their potential as leads in drug discovery.
Scientific Research Applications:
Synthesis and Structural Characterization
Compounds with similar structural motifs are synthesized using various organic synthesis techniques and characterized by NMR, IR spectroscopy, and sometimes X-ray crystallography to determine their molecular and crystal structures.
Biological Activity Assessments
These compounds are often evaluated for their biological activities, such as antimicrobial effects against a range of pathogens. This involves testing their efficacy in inhibiting the growth of bacteria and fungi, which can lead to potential applications in developing new antimicrobial agents.
Molecular Docking Studies
Some studies may involve in silico molecular docking to predict the binding efficiency and mode of interaction of these compounds with biological targets, such as enzymes or receptors. This can provide insights into their mechanism of action and potential therapeutic applications.
For detailed information on these aspects, the following references provide a foundation for understanding the scientific research applications of compounds with similar structural features:
- (Mu et al., 2015)
- (Desai, Jadeja, & Khedkar, 2022)
- (Miki et al., 1988)
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrF3N2O3/c23-17-3-1-2-14(10-17)12-28-13-16(6-9-21(28)29)20-11-19(27-31-20)15-4-7-18(8-5-15)30-22(24,25)26/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZEYLRIRBTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C=CC2=O)C3=CC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122253 | |
| Record name | 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one | |
CAS RN |
1571034-57-5 | |
| Record name | 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571034-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)







![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
